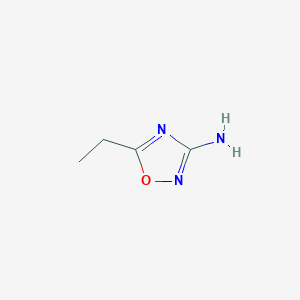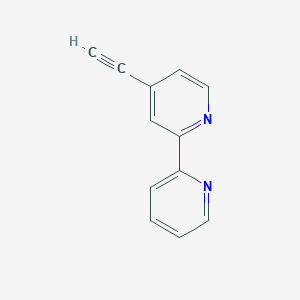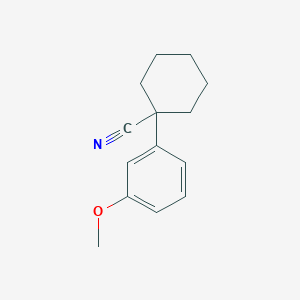
Alpinone 3-acetate
Übersicht
Beschreibung
Alpinone 3-acetate: is a bioactive compound isolated from the seeds of Alpinia japonica, a plant belonging to the ginger family (Zingiberaceae). This compound has garnered attention due to its significant anti-inflammatory properties and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpinone 3-acetate typically involves the acetylation of alpinone, a naturally occurring diarylheptanoid. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound involves the extraction of alpinone from Alpinia japonica seeds followed by chemical acetylation. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Alpinone 3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of alpinone derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced alpinone derivatives.
Substitution: Formation of substituted alpinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Alpinone 3-acetate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel diarylheptanoid derivatives.
Biology: Studied for its anti-inflammatory and anti-tumor properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and natural health products.
Wirkmechanismus
The mechanism of action of alpinone 3-acetate involves the inhibition of pro-inflammatory pathways. It exerts its effects by modulating the expression of genes involved in inflammation, such as cytokines and chemokines. This compound targets molecular pathways like the NF-κB pathway, leading to reduced production of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Hydrocortisone: A corticosteroid with anti-inflammatory properties.
Moronic Acid: A triterpenoid with anti-inflammatory effects.
Pachymic Acid: A compound with immunomodulatory properties.
Comparison: Alpinone 3-acetate is unique due to its natural origin and specific anti-inflammatory mechanisms. Unlike hydrocortisone, which is a synthetic corticosteroid, this compound is derived from a natural source and exhibits similar anti-inflammatory potential with fewer side effects. Compared to moronic acid and pachymic acid, this compound has a distinct molecular structure and targets different inflammatory pathways .
Eigenschaften
IUPAC Name |
[(2R,3R)-5-hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10(19)23-18-16(21)15-13(20)8-12(22-2)9-14(15)24-17(18)11-6-4-3-5-7-11/h3-9,17-18,20H,1-2H3/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVKJERGKQQVSX-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Phenylbenzo[b]thiophene](/img/structure/B1643872.png)



![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B1643887.png)


